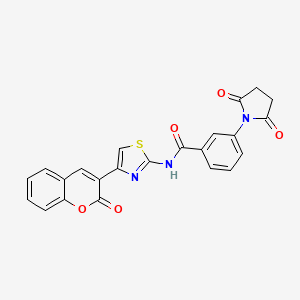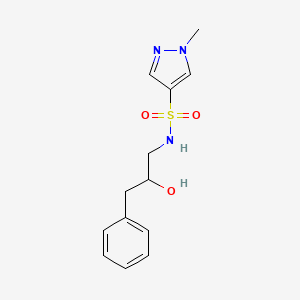
N-(2-hydroxy-3-phenylpropyl)-1-methyl-1H-pyrazole-4-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-hydroxy-3-phenylpropyl)-1-methyl-1H-pyrazole-4-sulfonamide, also known as HPPS, is a chemical compound that has gained attention in the scientific community due to its potential applications in the field of medicine. This compound has been shown to have various biochemical and physiological effects, making it a promising candidate for further research.
Aplicaciones Científicas De Investigación
1. Inhibitory Effects on Cyclooxygenase-2 (COX-2)
Research has shown that sulfonamide-containing 1,5-diarylpyrazole derivatives, including compounds similar to the specified chemical, can effectively block COX-2 both in vitro and in vivo. This is significant for potential applications in treating conditions like rheumatoid arthritis and osteoarthritis (Penning et al., 1997).
2. Carbonic Anhydrase and Acetylcholinesterase Inhibition
Studies have synthesized derivatives including pyrazoline and sulfonamide pharmacophores, demonstrating their potential as inhibitors of human carbonic anhydrase isoenzymes and acetylcholinesterase enzyme. These findings suggest applications in developing novel inhibitors with low cytotoxicity (Ozmen Ozgun et al., 2019).
3. Antimicrobial Activity
Some derivatives based on the pyrazole-sulfonamide structure have shown promising antimicrobial activities. This includes treatment against various bacteria and fungi, indicating potential use in antibacterial therapies (El‐Emary et al., 2002).
4. Synthesis and Characterization for Medicinal Applications
Various studies have focused on the synthesis and characterization of pyrazole-sulfonamide derivatives for potential medicinal applications. This includes investigating their inhibitory activities against human erythrocyte carbonic anhydrase isozymes, which is crucial in exploring new therapeutic agents (Mert et al., 2015).
5. Cytotoxicity and Antiproliferative Activities
Research into pyrazole-sulfonamide derivatives has also extended into evaluating their cytotoxicity and antiproliferative activities against various cancer cell lines. This research is foundational for the development of new anticancer drugs (Azab et al., 2013).
Propiedades
IUPAC Name |
N-(2-hydroxy-3-phenylpropyl)-1-methylpyrazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O3S/c1-16-10-13(9-14-16)20(18,19)15-8-12(17)7-11-5-3-2-4-6-11/h2-6,9-10,12,15,17H,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTBPFQMUAHVZCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)S(=O)(=O)NCC(CC2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[4-(Benzoylamino)phenoxy]-2-thiophenecarboxylic acid](/img/structure/B2642625.png)
![2-[[5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl]thio]-1-(1-piperidinyl)ethanone](/img/structure/B2642631.png)
![2,2-Dimethyl-5-[(phenethylamino)methylene]-1,3-dioxane-4,6-dione](/img/structure/B2642633.png)
![2-[8-(anilinomethyl)-7-oxo-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-6(7H)-yl]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B2642634.png)
![2-methoxy-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2642635.png)
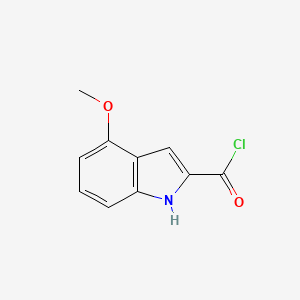
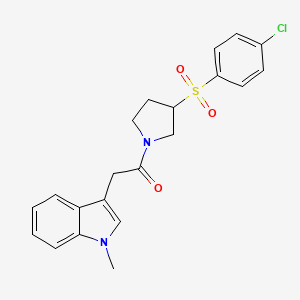

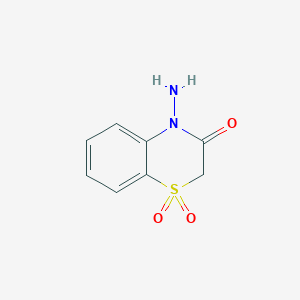
![2-((4-fluorophenyl)thio)-N-(6-nitrobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2642642.png)
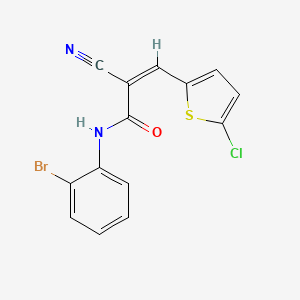
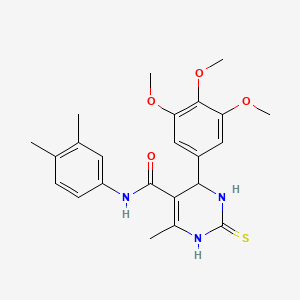
![4-(4-ethoxyphenyl)-6-(2-hydroxypropyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2642645.png)
